Ekersenin

Natural Product Biosynthesis Chemotaxonomy Coumarin Diversity

Ensure accurate chemotaxonomic authentication and metabolomic method development with Ekersenin, a naturally occurring 4-methoxy-5-methylcoumarin. Its precise substitution pattern is critical, as positional isomerism can alter bioactivity by >5-fold (e.g., CYP2A6 inhibition). - **Species-specific marker**: Discriminates Ekebergia senegalensis from E. capensis. - **≥98% HPLC purity**: Certified reference standard for LC-MS/MS workflows. - **LogP 2.0-2.11**: Lipophilic scaffold with zero H-bond donors; distinct from hydroxylated coumarins.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B3270597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEkersenin
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=O)C=C2OC
InChIInChI=1S/C11H10O3/c1-7-4-3-5-8-11(7)9(13-2)6-10(12)14-8/h3-6H,1-2H3
InChIKeyIKXIGRLJWISHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ekersenin Procurement Guide


Ekersenin, also referred to as pereflorin, is a naturally occurring coumarin derivative with the IUPAC name 4-methoxy-5-methyl-2H-chromen-2-one [1]. Its molecular formula is C11H10O3, with a molecular weight of 190.19 g/mol, and it has been isolated from plant species such as Ekererbegia senegalensis and Toona ciliata [2][3]. The compound was definitively characterized through total synthesis and spectral correlation studies [1].

Compound Class

Naturally occurring simple coumarin with 4-methoxy-5-methyl substitution pattern

Analytical Workflow

High-purity reference standard for LC-MS metabolomics and chemotaxonomic authentication

Biosynthetic Context

Prototypical polyketide-route coumarin; distinct from shikimate-acetate pathway derivatives

Why Ekersenin Cannot Be Substituted


The biological activity of coumarins is exquisitely sensitive to substitution patterns on the core scaffold. While many coumarins share a common benzopyran-2-one nucleus, subtle variations in the number and position of methoxy and hydroxy groups can drastically alter their bioactivity profiles, target engagement, and even mechanism of action [1]. For instance, the 4-methoxy-5-methyl substitution in Ekersenin confers a unique biosynthetic origin and a distinct pharmacological fingerprint compared to closely related analogs like 7-hydroxy-4-methoxy-5-methylcoumarin or siderin, making simple interchange scientifically unsound [2].

1

Substitution pattern mismatch

4-methoxy-5-methyl arrangement defines biosynthetic origin and physicochemical profile; generic coumarins or hydroxylated analogs may not transfer directly.

2

Positional isomer potency may shift substantially

Even minor methoxy-group position changes on the coumarin core can produce marked differences in enzyme inhibition, requiring isomer-specific review.

3

Lipophilicity and H-bond profile differ

Zero hydrogen bond donors and moderate LogP contrast with common hydroxylated coumarins; formulation and permeability context may require validation.

Ekersenin Differentiation Evidence


Unique Polyketide Biosynthesis Pathway

Ekersenin's biosynthesis proceeds exclusively via the polyketide route, a unique pathway among naturally occurring coumarins [1]. This distinguishes it from other coumarins which commonly utilize mixed pathways involving shikimate-derived units. In contrast, the structurally similar 7-hydroxy-4-methoxy-5-methylcoumarin and siderin are not reported to be synthesized solely via this route, suggesting a distinct enzymatic origin that may influence downstream availability and scalability for research [2].

Polyketide Biosynthesis
Class-level inference
Exclusively polyketide-derived; sole representative of this biosynthetic class among natural coumarins

Unique biosynthetic origin supports chemotaxonomic marker studies

Confirmed by total synthesis and spectral correlation of eight isomeric monomethoxy-monomethylcoumarins

Natural Product Biosynthesis Chemotaxonomy Coumarin Diversity

Chemotaxonomic Marker in Ekebergia senegalensis

Pereflorin B (synonymous with Ekersenin) exhibited a 25.9% inhibition of DPPH free radical as measured by electron spin resonance (ESR) spectroscopy . This activity was directly compared against a coumarin fraction (89.06% inhibition), vitamin C control (95.45% inhibition), and other isolated coumarins from Tecoma radicans, which showed activities ranging from 8.45% to 50% . This quantitative data places Ekersenin's antioxidant potential within a defined range relative to its co-occurring structural analogs.

Chemotaxonomic Marker
Head-to-head
Present in E. senegalensis (Nigerian specimen) vs. Not detected in E. capensis (South African specimens)

Species-specific occurrence supports authentication workflow

Chemical investigation of bark and wood extracts; two species often considered conspecific

Antioxidant Assay DPPH Radical Scavenging Coumarin Pharmacology

Physicochemical Profile vs. Hydroxylated Analogs

In stark contrast to the coumarin siderin, which potently inhibits photosystem II (PSII) in spinach thylakoids by blocking electron flow from P680 to QA [1], Ekersenin and its closely related analog 7-hydroxy-4-methoxy-5-methylcoumarin have not demonstrated this activity. This functional divergence is directly linked to the substitution pattern, as siderin's 7-hydroxy group is critical for its PSII inhibitory activity [1]. This lack of activity makes Ekersenin a valuable tool for research where off-target photosynthetic effects are undesirable.

LogP vs. Hydroxylated Analogs
Cross-study comparable
Ekersenin LogP 2.0–2.11 vs. Umbelliferone 1.58, Scopoletin ~1.5; zero H-bond donors

Higher lipophilicity may shift membrane permeability and solubility profile

Computed properties; experimental LogP may require confirmation

Herbicide Discovery Photosynthesis Inhibition Coumarin Mechanism

Ekersenin Research & Industrial Applications


Ekebergia senegalensis Authentication

Ekersenin serves as a unique molecular probe for studying the exclusive polyketide biosynthetic route in plants, a feature not shared by most other coumarins [1]. Its presence or absence in plant extracts can provide definitive chemotaxonomic markers for species identification and phylogenetic analysis, as demonstrated in the differentiation between Ekebergia senegalensis and E. capensis [2]. Researchers focused on plant specialized metabolism or natural product diversity will find Ekersenin irreplaceable for such studies.

LC-MS Method for Plant Metabolomics

With a quantified and moderate free radical scavenging activity of 25.9% DPPH inhibition , Ekersenin provides a valuable reference point in SAR studies aimed at optimizing coumarin-based antioxidants. Its activity can be directly compared to more potent hydroxylated derivatives, allowing medicinal chemists to rationally design new compounds with fine-tuned redox properties, avoiding the cytotoxicity often associated with highly active antioxidants .

Polyketide Synthase Pathway Studies

Given the established and potent photosystem II inhibitory activity of its analog siderin [3], Ekersenin—which lacks this activity—is an ideal negative control in herbicide discovery programs. Its use ensures that any observed phytotoxic effects in a screening cascade can be confidently attributed to the test compound's specific mechanism rather than a general coumarin scaffold effect, thereby increasing assay specificity and reducing false positives [3].

Application
Selection Property
Validation Focus
Ekebergia senegalensis authentication
Species-specific marker context
HPLC/LC-MS retention and fragmentation match against certified standard
Plant metabolomics method development
Positive ion mode UPLC-Q-TOF-MS/MS reference
Chromatographic separation optimization and spectral library match
Polyketide synthase pathway research
Polyketide-route archetypal reference standard
Enzymatic assay product verification and PKS substrate specificity comparison
Lipophilic coumarin scaffold studies
LogP and hydrogen bond donor profile
Membrane permeability assay context and solubility protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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